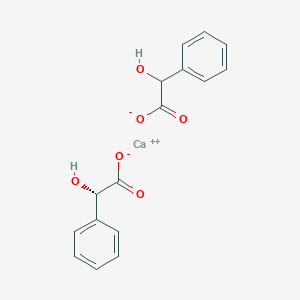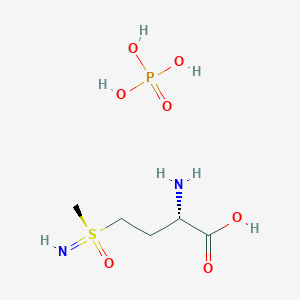
Epelmycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epelmycin C is a natural product that belongs to the class of macrolide antibiotics. It is produced by the bacterium Streptomyces hygroscopicus var. geldanus and was first discovered in 1987. Epelmycin C has been found to have potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antibiotics.
Applications De Recherche Scientifique
Ophthalmic Applications : MMC has been widely used in ophthalmic medicine to inhibit wound healing and reduce scarring in various surgeries, such as glaucoma filtering surgeries, dacryocystorhinostomy, corneal refractive surgery, and surgeries for ocular cicatrisation (Abraham et al., 2006).
Cancer Stem Cells : A study identified compounds showing selective toxicity for breast cancer stem cells, with one compound, salinomycin, demonstrating significant effects in reducing the proportion of these cells compared to a common breast cancer drug (Gupta et al., 2009).
Synthesis for Anti-Cancer Activity : The synthesis and biological testing of 7-Epi (+)-FR900482, an epimer of FR900482 (a potent anti-tumor therapeutic similar to MMC), showed equal potency against several cancer cell lines (Trost & O’Boyle, 2008).
Ribosomal RNA Inhibition : MMC has been found to interact with ribosomal RNA, leading to inhibition of protein translation, which contributes to its cytotoxic effects (Snodgrass et al., 2010).
Impact on Corneal Cells : A study on the impact of MMC treatment on primary human corneal limbal epithelial cells revealed significant changes in cell migration, cytokine secretion, and matrix accumulation (Pal‐Ghosh et al., 2019).
Apoptosis in Cervical Carcinoma Cells : MMC has been shown to induce apoptosis in cervical carcinoma cell lines through the Fas/FasL-dependent pathway and suppression of IL-18, contributing to its anti-cancer effects (Kang et al., 2006).
Treatment for Esophageal Stricture in Children : MMC has been explored as an alternative treatment for refractory esophageal stricture in children, showing potential as an adjunct to surgical procedures (Uhlen et al., 2006).
Anti-Tumor Therapy : MMC's role in tumor therapy is significant, as it acts by inhibiting DNA synthesis, and has been used for various types of cancers (Phillips et al., 2000).
Propriétés
Numéro CAS |
107807-23-8 |
|---|---|
Nom du produit |
Epelmycin C |
Formule moléculaire |
C6H2Cl2O2S |
Poids moléculaire |
715.7 g/mol |
Nom IUPAC |
methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C36H45NO14/c1-7-36(46)13-20(50-21-11-17(37(4)5)34(15(3)49-21)51-22-12-19(39)29(40)14(2)48-22)24-25(28(36)35(45)47-6)33(44)26-27(32(24)43)31(42)23-16(30(26)41)9-8-10-18(23)38/h8-10,14-15,17,19-22,28-29,34,38-40,43-44,46H,7,11-13H2,1-6H3 |
Clé InChI |
WZIPAGOFYCDCEJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |
SMILES canonique |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |
Synonymes |
epelmycin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



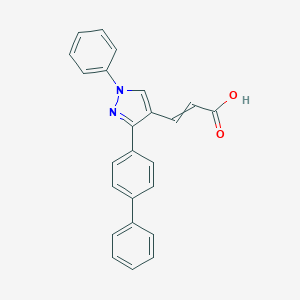
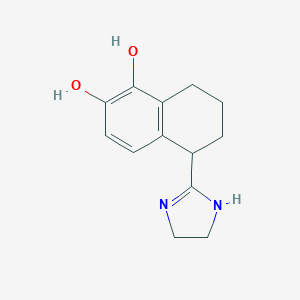
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
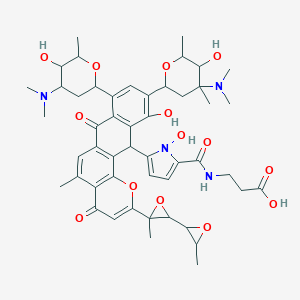
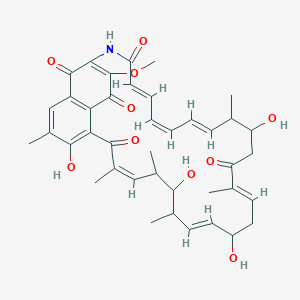
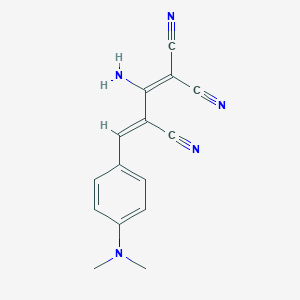
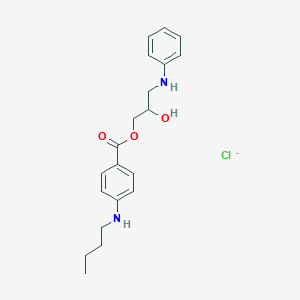
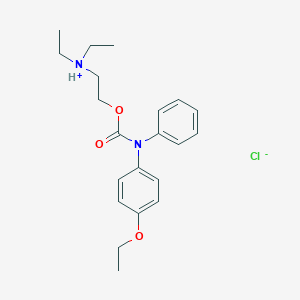
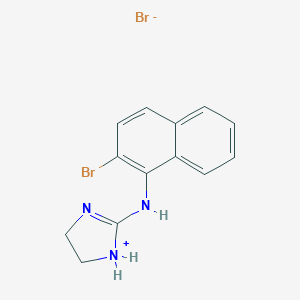
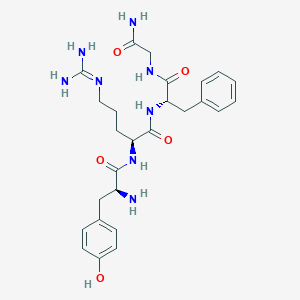
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)
